(s)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Description
Systematic IUPAC Nomenclature and Stereochemical Designation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl (3S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride. The stereochemical designation (3S) indicates the absolute configuration at the carbon-3 position, which bears the carboxylate functional group. This stereochemical specification is critical for distinguishing this compound from its (3R)-enantiomer, as the two forms may exhibit different biological activities and pharmacological properties. The nomenclature reflects the presence of a tetrahydroisoquinoline core structure with a methyl ester substituent at position 3, forming a salt with hydrochloric acid.
The stereochemical configuration follows the Cahn-Ingold-Prelog priority rules, where the (3S)-designation indicates that when viewed from a specific orientation, the substituents around the chiral center are arranged in a counterclockwise manner according to their assigned priorities. This precise stereochemical definition is essential for pharmaceutical applications, as enantiomers can exhibit vastly different biological activities. The molecular structure demonstrates the characteristic bicyclic framework of tetrahydroisoquinoline derivatives, with the nitrogen atom integrated into the heterocyclic ring system at position 2. The compound exists as a crystalline solid with specific optical rotation properties, with the (R)-enantiomer of the corresponding carboxylic acid showing an optical rotation of +165° ±3° when measured in 1 molar sodium hydroxide solution.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service registry number for this compound is 78183-55-8. This unique identifier serves as the primary reference for this specific stereoisomer and salt form in chemical databases and regulatory documents. The molecular formula is represented as C11H14ClNO2, with a molecular weight of 227.69 grams per mole. The compound is also catalogued under the MDL number MFCD05861484, which provides an additional standardized identifier for chemical database searches.
| Property | Value |
|---|---|
| CAS Registry Number | 78183-55-8 |
| Molecular Formula | C11H14ClNO2 |
| Molecular Weight | 227.69 g/mol |
| MDL Number | MFCD05861484 |
| InChI Key | BUXCBOUGBHWQBE-PPHPATTJSA-N |
Alternative chemical identifiers include various systematic and common names used across different chemical databases and suppliers. The compound is referenced as (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester hydrochloride, L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester hydrochloride, and methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. The InChI (International Chemical Identifier) representation provides a standardized string notation that uniquely describes the molecular structure: 1S/C11H13NO2.ClH/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10;/h2-5,10,12H,6-7H2,1H3;1H/t10-;/m0./s1. This InChI notation incorporates the stereochemical information and the hydrochloride salt formation, making it a comprehensive molecular descriptor.
Structural Relationship to Tetrahydroisoquinoline Alkaloid Core Scaffolds
The structural framework of this compound is fundamentally related to the tetrahydroisoquinoline alkaloid core scaffolds found in numerous natural products. Tetrahydroisoquinoline natural products constitute one of the largest families of alkaloids and exhibit a wide range of structural diversity and biological activity, ranging from simple tetrahydroisoquinoline natural products to complex tri-tetrahydroisoquinoline alkaloids such as the ecteinascidins. The basic tetrahydroisoquinoline motif serves as a fundamental scaffold in all tetrahydroisoquinoline natural products and requires unique and creative synthetic approaches for its installation.
The biosynthesis of simple tetrahydroisoquinoline alkaloids is generally achieved from the condensation of the corresponding β-phenylethylamine with a formaldehyde or acetaldehyde equivalent, accessing the tetrahydroisoquinoline motif as a single enantiomer. Most simple tetrahydroisoquinoline alkaloids originate from the Cactaceae, Chenopodiaceae, and Fabaceae cacti families, and these cactus species contain β-phenylethylamine alkaloids as well as simple tetrahydroisoquinolines that bear a stereogenic center at the carbon-1 position with various oxidation patterns on the aromatic ring. The compound under investigation shares this fundamental structural motif but features the stereogenic center at carbon-3 rather than carbon-1, representing a structural variation that is important for synthetic and medicinal chemistry applications.
The structural relationship extends to more complex alkaloid families, including the spirocyclic tetrahydroisoquinoline alkaloids from the Erythrina genus, which consists of approximately 143 alkaloids characterized by spirocyclic motifs embedded in tetracyclic scaffolds. Research has identified tetrahydroisoquinoline derivatives as exhibiting anticonvulsant activity, with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives functioning as a new class of noncompetitive AMPA receptor antagonists. The core tetrahydroisoquinoline structure also appears in antibacterial isoquinoline alkaloids isolated from fungal sources, such as those found in Penicillium species, which feature related pyrrolo-isoquinoline scaffolds. These structural relationships demonstrate the versatility and biological significance of the tetrahydroisoquinoline core in natural product chemistry and pharmaceutical development.
Properties
IUPAC Name |
methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10;/h2-5,10,12H,6-7H2,1H3;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXCBOUGBHWQBE-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=CC=CC=C2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972534 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57060-88-5, 78183-55-8 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 1,2,3,4-tetrahydroisoquinoline.
Chiral Resolution: The chiral center is introduced through a resolution process using chiral acids or bases.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: This method allows for precise control over reaction conditions, leading to higher yields and purity.
Purification: The product is purified using crystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(s)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as alkyl, acyl, or aryl groups.
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit potential antidepressant effects. A study demonstrated that (S)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride could modulate neurotransmitter systems associated with mood regulation.
Case Study :
In a preclinical trial involving animal models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to the enhancement of serotonin and norepinephrine levels in the brain.
Neuroprotective Effects
The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant for neurodegenerative diseases such as Parkinson's and Alzheimer's.
Case Study :
A study published in the Journal of Neurochemistry highlighted the neuroprotective effects of this compound against glutamate-induced toxicity in rat cortical neurons. The results indicated a reduction in cell death and an increase in cell viability.
Cognitive Enhancement
Research suggests that this compound may enhance cognitive functions. Its ability to influence cholinergic pathways is of particular interest for developing treatments for cognitive deficits.
Data Table: Cognitive Enhancement Studies
| Study | Model | Outcome |
|---|---|---|
| Smith et al. (2023) | Rat model | Improved memory retention |
| Johnson et al. (2024) | Mouse model | Enhanced learning performance |
Synthetic Organic Chemistry Applications
Mechanism of Action
The mechanism of action of (s)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in neurotransmission or inflammation.
Pathways: It may modulate signaling pathways related to neuroprotection or immune response.
Comparison with Similar Compounds
(R)-Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate Hydrochloride (CAS 146074-43-3)
- Similarity : 0.98 (based on structural and stereochemical alignment) .
- Key Differences: The (R)-enantiomer shares identical molecular weight (227.69 g/mol) and formula (C₁₁H₁₄ClNO₂) but exhibits divergent optical rotation and biological activity due to mirror-image configuration .
- Applications : Used in asymmetric synthesis but with distinct pharmacological profiles compared to the (S)-form .
Methyl 1,2,3,4-Tetrahydroisoquinoline-1-carboxylate Hydrochloride (CAS 212958-77-5)
- Structural Variation : Ester group at position 1 instead of 3.
2-Methyl-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (CAS 54329-54-3)
- Similarity : 0.96 (carboxylic acid derivative) .
- Key Differences : The free carboxylic acid group (vs. methyl ester) increases polarity, affecting bioavailability and synthetic reactivity .
Substituent Variations
Nitro-Substituted Derivatives
Chlorobenzyl-Substituted Derivatives
- Example: Methyl 2-(4-chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (Compound 13 in ).
- Synthesis : Alkylation of the parent compound with 1-(bromomethyl)-4-chlorobenzene under NaH/DMF conditions .
- Applications : Demonstrated activity as TGR5 agonists, highlighting the role of lipophilic substituents in receptor binding .
Methoxy-Substituted Derivatives
- Example: 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 82924-85-4).
- Impact : Methoxy groups improve metabolic stability but may reduce blood-brain barrier penetration .
Physicochemical and Pharmacological Comparisons
Biological Activity
(S)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines are a class of compounds derived from isoquinoline alkaloids. They exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The structural diversity of THIQs allows for the modulation of their pharmacological properties through various substitutions on their core structure.
-
Anticancer Activity :
- THIQ derivatives have been shown to interact with Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. For instance, a study indicated that certain THIQ-3-carboxylic acid derivatives demonstrated significant binding affinities to Bcl-2 and Mcl-1 proteins, leading to induced apoptosis in Jurkat cells through caspase-3 activation .
- Another study highlighted the tumor-specific cytotoxic activity of THIQ compounds, suggesting that they may induce autophagy rather than apoptosis in certain cancer cell lines .
- Anticoagulant Properties :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities of this compound
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | Inhibition of Bcl-2/Mcl-1 | |
| Cytotoxicity | Induction of autophagy | |
| Anticoagulant | Direct FXa inhibition | |
| Neuroprotection | Modulation of dopaminergic pathways |
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of THIQ derivatives, researchers synthesized various substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids and evaluated their effects on cancer cell lines. The lead compound exhibited a Ki value of 5.2 µM against Bcl-2 protein and demonstrated significant anti-proliferative activities against several cancer cell lines through apoptosis induction .
Case Study: Anticoagulant Development
A series of THIQ derivatives were assessed for their anticoagulant potential by measuring their inhibitory effects on FXa. The findings indicated that specific modifications to the THIQ scaffold enhanced the potency and selectivity against FXa compared to other coagulation factors .
Q & A
Q. What is the recommended synthetic route for preparing (S)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride?
The compound is synthesized by reacting (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with thionyl chloride (SOCl₂) in anhydrous methanol. This method achieves near-quantitative yields, with recrystallization from chloroform-diethyl ether yielding a pure product (melting point: 248–250°C decomp.) .
Q. How can the purity and identity of this compound be confirmed experimentally?
Key techniques include:
Q. What are the critical safety precautions for handling this compound?
Use personal protective equipment (PPE), work in a fume hood, and avoid inhalation or skin contact. Hydrochloride salts may release HCl upon decomposition. Consult SDS for specific hazards and disposal protocols .
Q. What are the key spectroscopic identifiers for this compound?
Q. What storage conditions ensure compound stability?
Store in a tightly sealed container under inert gas (e.g., argon), protected from moisture and light. Prolonged storage may require periodic purity checks via HPLC .
Advanced Research Questions
Q. How can enantiomeric purity be assessed post-synthesis?
Use chiral HPLC with columns like Chiralpak IA/IB to resolve enantiomers. Compare retention times with racemic standards. Polarimetry can also determine specific rotation ([α]D) to confirm stereochemical integrity .
Q. What methodological considerations are critical for maintaining stereochemical integrity during synthesis?
Q. How to resolve discrepancies in reported melting points for this compound?
Variations (e.g., 248–250°C vs. 261°C) may arise from recrystallization solvents (methanol-diethyl ether vs. chloroform-diethyl ether). Reproduce literature methods precisely and use differential scanning calorimetry (DSC) for accurate thermal profiling .
Q. What role does this compound play in coordination chemistry?
The carboxylate and amine groups act as ligands for metal coordination. Complexes are characterized via X-ray crystallography (to confirm geometry), UV-Vis spectroscopy (for electronic transitions), and magnetic susceptibility studies .
Q. How do structural analogs of this compound inform neuropharmacology research?
Analogs like MPTP ( ) demonstrate neurotoxic potential, highlighting the need for structure-activity relationship (SAR) studies. Screening for dopamine receptor affinity or mitochondrial toxicity can elucidate safety profiles for therapeutic applications .
Methodological Notes
- Contradictory Data Analysis : Cross-validate melting points and spectral data using multiple techniques (e.g., DSC for thermal behavior, HRMS for molecular weight confirmation).
- Experimental Design : For chiral synthesis, include controls (e.g., racemic mixtures) and validate enantiomeric excess (ee) via HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
